(3-Aminopropoxy)benzene hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

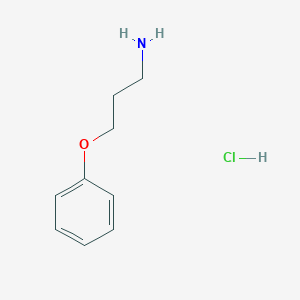

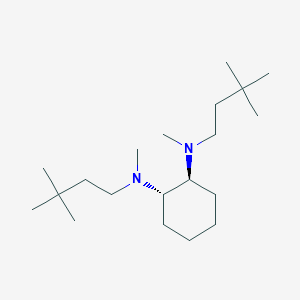

“(3-Aminopropoxy)benzene hydrochloride” is a chemical compound with the molecular formula C9H14ClNO . It is used for scientific research and development .

Synthesis Analysis

The synthesis of amines, such as “this compound”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of alkyl halides with ammonia or other amines . More specific synthesis methods for “this compound” might be found in specialized literature .Molecular Structure Analysis

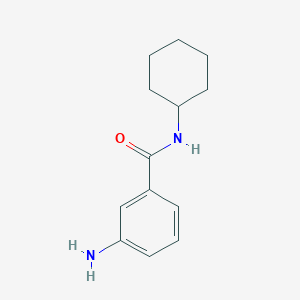

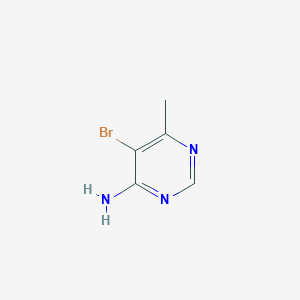

The molecular structure of “this compound” consists of a benzene ring attached to a propoxy group (a three-carbon chain ending with an oxygen atom), which is further attached to an amine group (NH2). The compound also contains a hydrochloride group .Chemical Reactions Analysis

Amines, such as “this compound”, can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides, reactions with alkyl halides, and reactions with nitrous acid . The specific reactions that “this compound” undergoes would depend on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Benzene, for example, is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents . The specific physical and chemical properties of “this compound” are not available in the search results.Scientific Research Applications

Supramolecular Chemistry

Benzene derivatives, such as (3-Aminopropoxy)benzene hydrochloride, find applications in supramolecular chemistry, where they serve as building blocks for creating complex structures. These compounds can self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This property is exploited in nanotechnology, polymer processing, and even in biomedical applications, where the multivalent nature of such molecules can enhance interactions within biological systems (Cantekin, de Greef, & Palmans, 2012).

Analytical Chemistry

In analytical chemistry, derivatives of benzene, like this compound, are used in the development of novel analytical methods. For example, they have been utilized in the determination of hydroxyproline, highlighting their role in improving sensitivity and reliability in the quantification of biomolecules (Stegemann & Stalder, 1967).

Environmental Science

Research into benzene derivatives also extends to environmental science, where their occurrence, fate, and behavior in aquatic environments are studied. Understanding how these compounds, including this compound, interact with ecosystems helps in assessing their environmental impact and in developing strategies for mitigating potential risks (Kim & Choi, 2014).

Heterocyclic Compound Synthesis

Furthermore, benzene derivatives are integral in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. They serve as key precursors or intermediates in the creation of compounds with a wide range of biological activities. This highlights their versatility and significance in the development of new pharmaceuticals and materials (Verma, Sinha, & Bansal, 2019).

Mechanism of Action

The mechanism of action of amines depends on their specific chemical structure and the biological system they interact with. Some amines can act as neurotransmitters in the nervous system . Others can react with acids to form salts . The specific mechanism of action of “(3-Aminopropoxy)benzene hydrochloride” is not clear from the available information.

Safety and Hazards

The safety and hazards associated with “(3-Aminopropoxy)benzene hydrochloride” would depend on its specific physical and chemical properties, as well as how it is handled and used. General safety data sheets for similar compounds suggest that they can be harmful if swallowed, inhaled, or if they come into contact with the skin . They may also pose environmental hazards .

Future Directions

The future directions for research on “(3-Aminopropoxy)benzene hydrochloride” could include further studies on its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action in biological systems and its potential effects on human health and the environment .

Properties

IUPAC Name |

3-phenoxypropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-7-4-8-11-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWGNQQRTPIYSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B113012.png)